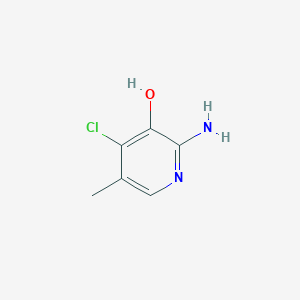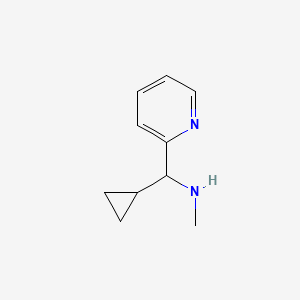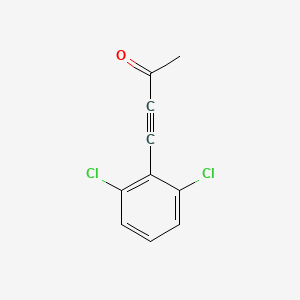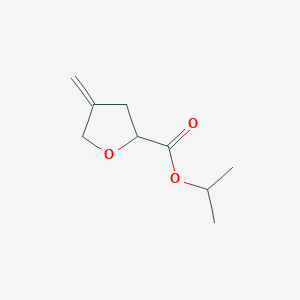
2-Amino-4-chloro-5-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-chloro-5-methylpyridin-3-ol is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methylpyridin-3-ol can be achieved through several methods. One common approach involves the chlorination of 2-Amino-5-methylpyridin-3-ol using reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions . Another method includes the reduction of 2-Chloro-4-methyl-3-nitropyridine using catalysts like rhodium on carbon (Rh/C) or tin(IV) chloride (SnCl4) in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-chloro-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Rhodium on carbon, tin(IV) chloride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-4-chloro-5-methylpyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-chloro-5-methylpyridin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-amino-4-methylpyridine: Similar structure but lacks the hydroxyl group at the third position.
2-Amino-5-chloropyridine: Lacks the methyl group at the fifth position.
4-Amino-5-methylpyridin-2-ol: Similar structure but the positions of the amino and hydroxyl groups are different.
Uniqueness
2-Amino-4-chloro-5-methylpyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in the pyridine ring enhances its potential for forming hydrogen bonds, making it a valuable intermediate in medicinal chemistry .
Propriétés
Numéro CAS |
1003710-69-7 |
|---|---|
Formule moléculaire |
C6H7ClN2O |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-amino-4-chloro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c1-3-2-9-6(8)5(10)4(3)7/h2,10H,1H3,(H2,8,9) |
Clé InChI |
UGGVOCSTKPTBTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1Cl)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)


![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)

![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(pyrrolidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13878572.png)


![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)
